molecular formula C6H7NO3S B13227148 2-Hydroxy-3-(1,3-thiazol-2-yl)propanoic acid

2-Hydroxy-3-(1,3-thiazol-2-yl)propanoic acid

Katalognummer: B13227148
Molekulargewicht: 173.19 g/mol
InChI-Schlüssel: ZERCMDLXVPQVSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-(1,3-thiazol-2-yl)propanoic acid is an organic compound that features a thiazole ring attached to a hydroxypropanoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(1,3-thiazol-2-yl)propanoic acid typically involves the reaction of thiazole derivatives with hydroxypropanoic acid under controlled conditions. One common method includes the esterification of thiazole with methanol followed by hydrolysis to yield the desired product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-(1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-(1,3-thiazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of various chemicals, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 2-Hydroxy-3-(1,3-thiazol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular functions and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-3-(1,3-thiazol-2-yl)propanoic acid is unique due to the presence of both a hydroxy group and a thiazole ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various research applications.

Eigenschaften

Molekularformel

C6H7NO3S

Molekulargewicht

173.19 g/mol

IUPAC-Name

2-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H7NO3S/c8-4(6(9)10)3-5-7-1-2-11-5/h1-2,4,8H,3H2,(H,9,10)

InChI-Schlüssel

ZERCMDLXVPQVSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)CC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.